
1,2-Dimethoxy-4-propylbenzene
Overview
Description
1,2-Dimethoxy-4-propylbenzene (CAS: 5888-52-8) is an aromatic ether derivative characterized by a benzene ring substituted with two methoxy groups at the 1,2-positions and a propyl chain at the 4-position. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol.
Preparation Methods
Synthesis of 1,2-Dimethoxybenzene Precursor
The foundational step in preparing 1,2-dimethoxy-4-propylbenzene involves synthesizing the 1,2-dimethoxybenzene (veratrole) core. A patented method employs catechol, methyl chloride, and a strong base in an aqueous autoclave system . Key parameters include:
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Molar Ratios :
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Catechol : Strong base (NaOH/KOH) = 1 : 2–3
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Catechol : Methyl chloride = 1 : 2–3
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Reaction Conditions :
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Temperature: 50–100°C
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Pressure: 0.3–0.5 MPa
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Duration: 4–10 hours
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This method achieves yields exceeding 85% with minimal byproducts, leveraging water as a solvent for environmental sustainability . The product is isolated via phase separation and distillation, ensuring high purity for subsequent alkylation.
Propyl Group Introduction via Grignard Reagent
A scalable approach to introducing the propyl group involves Grignard reagent synthesis, as detailed in a 2015 patent . The process comprises two stages:
Formation of Benzylmagnesium Chloride
Benzyl chloride reacts with magnesium powder in ether or tetrahydrofuran (THF), initiated by iodine:
6\text{H}5\text{CH}2\text{Cl} + \text{Mg} \rightarrow \text{C}6\text{H}5\text{CH}2\text{MgCl}
Conditions :
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Solvent: Ether/THF (1:1 v/v)
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Temperature: Reflux (35–40°C)
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Duration: 30–60 minutes
Alkylation with Ethyl Sulfate or Monobromethane
The Grignard reagent reacts with ethyl sulfate or monobromethane to form the propyl derivative:
6\text{H}5\text{CH}2\text{MgCl} + \text{C}2\text{H}5\text{OSO}3\text{H} \rightarrow \text{C}6\text{H}5\text{CH}2\text{C}3\text{H}_7 + \text{Byproducts}
Optimized Parameters :
Parameter | Value | Yield (%) |
---|---|---|
Ethylating Agent | Monobromethane (10% excess) | 77.4 |
Solvent | Ether-THF (1:1) | 72.0 |
Temperature | 30–50°C | 68–77 |
This method avoids aluminum-based catalysts, reducing wastewater generation and enabling a 95.6% isolated yield after distillation .
Catalytic Hydrogenation of Methyl Eugenol
An alternative route involves hydrogenating methyl eugenol (4-allyl-1,2-dimethoxybenzene) using nickel-supported hierarchical zeolite (Ni/HZ) . The reaction proceeds as:
{11}\text{H}{14}\text{O}2 + \text{H}2 \xrightarrow{\text{Ni/HZ}} \text{C}{11}\text{H}{16}\text{O}_2
Key Findings :
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Pressure Dependence :
H₂ Pressure (bar) Conversion (%) Selectivity (%) 10 65 78 20 89 92 30 94 95 -
Catalyst Efficiency :
Ni/HZ outperforms conventional Pd/C due to mesoporous structure enhancing substrate diffusion.
This method offers a green alternative with >90% selectivity under 30 bar H₂ at 120°C .
Friedel-Crafts Acylation-Reduction Sequence
A classical route involves Friedel-Crafts acylation followed by ketone reduction:
Acylation of 1,2-Dimethoxybenzene
Propionyl chloride reacts with 1,2-dimethoxybenzene in the presence of AlCl₃:
6\text{H}4(\text{OCH}3)2 + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}3(\text{OCH}3)2\text{COCH}2\text{CH}_3
Conditions :
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Molar ratio (AlCl₃ : Substrate) = 1.1 : 1
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Temperature: 50–80°C
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Duration: 6 hours
Clemmensen Reduction
The resulting ketone is reduced using zinc amalgam and HCl:
6\text{H}3(\text{OCH}3)2\text{COCH}2\text{CH}3 \xrightarrow{\text{Zn(Hg)/HCl}} \text{C}6\text{H}3(\text{OCH}3)2\text{CH}2\text{CH}2\text{CH}_3
Yield Profile :
Step | Yield (%) |
---|---|
Acylation | 73.5 |
Reduction | 95.6 |
While effective, this method generates acidic wastewater, necessitating costly disposal .
Comparative Analysis of Methods
Method | Yield (%) | Environmental Impact | Scalability |
---|---|---|---|
Grignard Alkylation | 77.4 | Low | Industrial |
Hydrogenation | 95.0 | Moderate | Pilot-Scale |
Friedel-Crafts | 73.5 | High | Laboratory |
The Grignard method balances yield and sustainability, whereas hydrogenation excels in selectivity but requires high-pressure equipment .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1,2-Dimethoxy-4-propylbenzene serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including alkylation and hydrogenation processes. For instance, it can be synthesized via the alkylation of 1,2-dimethoxybenzene with propyl bromide in the presence of a strong base like potassium carbonate.
Biological Activities
Antimicrobial and Antioxidant Properties
Research indicates that this compound exhibits significant biological activities, including antimicrobial and antioxidant effects. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents .
Potential Therapeutic Effects
Ongoing research is exploring the compound's potential therapeutic effects, particularly its anti-inflammatory and analgesic properties. It has been noted for its ability to inhibit elastase and protease production in specific bacterial strains, suggesting potential uses in treating infections or inflammatory conditions .
Industrial Applications
Fragrance and Flavoring Agent
Due to its pleasant aromatic profile, this compound is employed in the fragrance and flavor industries. It is used as an additive to enhance aroma characteristics in various products, including perfumes and food items .
Lignin Valorization
Catalytic Depolymerization of Lignin
The compound has been identified as a product of lignin degradation during catalytic processes aimed at converting lignin into valuable chemicals. For example, studies have demonstrated that it can be selectively produced from lignin model compounds using advanced catalytic methods . This application is particularly relevant for developing sustainable biofuels and chemicals from biomass.
Insect Attractiveness
Attraction to Agricultural Pests
Research has indicated that this compound can attract male Pacific fruit flies (Bactrocera xanthodes), although its potency is lower than that of methyl eugenol. This property could be leveraged for developing targeted attractants for pest control strategies in agriculture.
Summary Table of Applications
Application Area | Details |
---|---|
Chemical Synthesis | Building block for complex organic molecules; synthesized via alkylation methods |
Biological Activities | Exhibits antimicrobial and antioxidant properties; potential anti-inflammatory effects |
Industrial Use | Used as a fragrance and flavoring agent in consumer products |
Lignin Valorization | Product of lignin degradation; potential for biofuel production through catalytic processes |
Insect Attractiveness | Attracts specific agricultural pests; useful for pest control strategies |
Case Study 1: Lignin Depolymerization
A study demonstrated the efficient conversion of lignin β-O-4 model compounds into this compound using a one-pot cascade catalytic strategy. The process involved selective dehydrogenation followed by retro-aldol reactions, yielding approximately 11 wt% of the compound from G-type lignin structures .
In another study assessing the compound's biological activities, researchers found that it significantly inhibited elastase production in Pseudomonas aeruginosa strains. This suggests potential applications in developing natural antimicrobial agents .
Mechanism of Action
The mechanism of action of 1,2-dimethoxy-4-propylbenzene involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Compound Name | CAS No. | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|---|
1,2-Dimethoxy-4-propylbenzene | 5888-52-8 | 1,2-OCH₃; 4-propyl | Methoxy, alkyl chain | 180.24 |
4-Bromo-1,2-diaminobenzene | 1575-37-7 | 1,2-NH₂; 4-Br | Amine, bromine | 203.04 |
3-(3,4-Dimethoxyphenyl)propan-1-amine | 14773-42-3 | 3,4-OCH₃; propylamine | Methoxy, primary amine | 195.27 |
1,2-Dimethoxy-4-(methoxymethyl)benzene | N/A | 1,2-OCH₃; 4-CH₂OCH₃ | Methoxy, methoxymethyl | 182.22 |
Caffeic Acid | 331-39-5 | 3,4-OH; propenoic acid | Dihydroxy, carboxylic acid | 180.16 |
Key Contrasts:
- The propyl chain in this compound enhances hydrophobicity compared to polar groups like amines (e.g., 3-(3,4-dimethoxyphenyl)propan-1-amine) or carboxylic acids (e.g., caffeic acid).
- Bromine in 4-Bromo-1,2-diaminobenzene increases molecular weight and reactivity, making it more toxicologically hazardous .
Key Findings:
- This compound’s propyl group is critical for insect attractancy, as analogues with allyl or ethoxy groups (e.g., 4-allyl-2,6-dimethoxyphenol) show reduced efficacy .
- Unlike caffeic acid, which has antioxidant applications, this compound lacks hydroxyl groups, limiting its role in redox chemistry .
Physical and Chemical Properties
Table 3: Property Comparison
Key Insights:
Biological Activity
1,2-Dimethoxy-4-propylbenzene, also known as dihydromethyleugenol, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological systems, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 180.2435 g/mol
- CAS Number : 5888-52-8
- Structure : The compound features two methoxy groups attached to a benzene ring along with a propyl side chain, classifying it among methoxyphenols.
This compound primarily acts as a reversible inhibitor of acetylcholinesterase , an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound may enhance cholinergic signaling, which is crucial for various neurological functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its inhibitory effects on the virulence factors of Pseudomonas aeruginosa, a common pathogen. The compound was found to inhibit the expression of key genes associated with virulence, such as lasR and rhlR, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound has been investigated in various assays. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species effectively.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may possess anti-inflammatory properties. These effects could be attributed to its ability to modulate pro-inflammatory cytokine production and inhibit inflammatory pathways.
Study on Gene Expression in Pseudomonas aeruginosa
A recent study focused on the inhibitory effects of several naturally occurring compounds on Pseudomonas aeruginosa. The results demonstrated that this compound significantly reduced the expression of virulence genes in both tested strains (ATCC BAA-47 and ATCC 27853). The concentrations used ranged from 100 to 750 µg/mL .
Compound Name | Concentration (µg/mL) | Effect on lasR | Effect on rhlR |
---|---|---|---|
This compound | 100 - 750 | Inhibited | Inhibited |
Antioxidant Activity Assessment
In vitro assays assessing the antioxidant activity of this compound revealed a significant reduction in lipid peroxidation levels compared to control groups. This suggests that the compound may play a role in protecting cellular components from oxidative damage.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis protocols for 1,2-Dimethoxy-4-propylbenzene?
Methodological Answer: The synthesis typically involves alkylation or methoxylation of a phenolic precursor under controlled conditions. For example, propylation of 3,4-dimethoxybenzene using a Friedel-Crafts alkylation catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C can yield the target compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Reaction monitoring with TLC and GC-MS ensures intermediate stability and product formation .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) confirm substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm, propyl chain protons at δ 0.9–1.7 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (C₁₁H₁₆O₂, [M+H]⁺ = 181.1234). Cross-referencing with spectral libraries (e.g., PubChem ) minimizes misidentification .
Q. How should researchers handle discrepancies in reported melting points or solubility data?
Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Reproduce synthesis protocols from peer-reviewed literature, using standardized solvents (e.g., HPLC-grade) and controlled crystallization (slow cooling in ethanol/water). Differential Scanning Calorimetry (DSC) can resolve melting point ambiguities by detecting polymorph transitions. Solubility tests should follow OECD guidelines (shake-flask method, 25°C) with buffered solutions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
Methodological Answer: Variations in yields may stem from catalyst deactivation or moisture sensitivity. Design a Design of Experiments (DoE) approach to optimize parameters (temperature, solvent polarity, catalyst loading). For byproduct analysis, employ LC-MS/MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry or reaction time. Computational modeling (DFT) can predict reactive intermediates and guide mechanistic corrections .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer: Stability studies in buffered solutions (pH 5–9, 25–60°C) reveal degradation kinetics. For example, accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantifies decomposition products. In aqueous media, degradation via demethoxylation is pH-dependent; neutral conditions (pH 7) are optimal for long-term storage. For biological assays, use freshly prepared solutions in degassed solvents to prevent oxidation .
Q. What methodological approaches validate its potential bioactivity in medicinal chemistry?
Methodological Answer:
- In vitro assays : Screen for anticancer activity using MTT assays (e.g., against HeLa or MCF-7 cells) with IC₅₀ determination.
- Structure-Activity Relationship (SAR) : Modify the propyl chain length or methoxy positions and compare cytotoxicity.
- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin or kinase enzymes) using AutoDock Vina to prioritize synthetic targets .
Q. How can researchers address the lack of toxicological and ecotoxicological data?
Methodological Answer: Follow precautionary principles:
- In vitro toxicity : Use Ames test (bacterial reverse mutation) and zebrafish embryo assays (FET test) for acute toxicity screening.
- Environmental risk mitigation : Apply OECD 301 biodegradation protocols and model bioaccumulation potential (log P = 2.8 suggests moderate mobility in soil). Until data is available, treat as hazardous (Category 4 acute toxicity per CLP ).
Properties
IUPAC Name |
1,2-dimethoxy-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLFQKUIZVSIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207582 | |
Record name | 3,4-Dimethoxyphenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5888-52-8 | |
Record name | 1,2-Dimethoxy-4-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5888-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyphenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PROPYLVERATROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1O06LO267 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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